Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is formed through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The pyridazine ring is then subjected to substitution reactions to introduce the phenyl and ethyl groups.
Esterification: The carboxylate group is introduced through esterification reactions involving ethyl alcohol.
Introduction of the Benzyl Group: The 4-methylbenzyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
- Mthis compound
- This compound
These compounds share similar structures but differ in their functional groups, leading to differences in their chemical properties and applications
Properties
IUPAC Name |
ethyl 4-[(4-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-21(25)20-18(27-14-16-11-9-15(2)10-12-16)13-19(24)23(22-20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBPJHSMITLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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